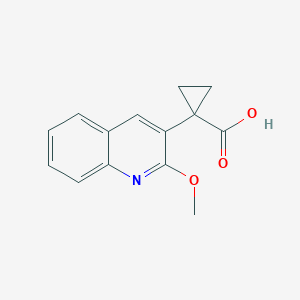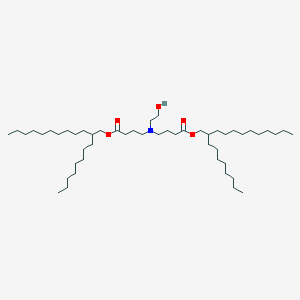
Bis(2-octyldodecyl) 4,4'-((2-hydroxyethyl)azanediyl)dibutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate is a synthetic lipid compound with the molecular formula C50H99NO5 and a molecular weight of 794.32 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate involves a multi-step process. One common method includes the reaction of 4,4’-((2-hydroxyethyl)azanediyl)dibutanoic acid with 2-octyldodecanol under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
化学反応の分析
Types of Reactions
Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
科学的研究の応用
Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying lipid behavior.
Biology: Employed in the formulation of lipid nanoparticles for drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and gene therapy.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it facilitates the encapsulation and release of therapeutic agents .
類似化合物との比較
Similar Compounds
ALC-0315: [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate)
Uniqueness
Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate is unique due to its specific structural features, which confer distinct physicochemical properties. Compared to similar compounds like ALC-0315 and ALC-0159, it offers different solubility, stability, and interaction profiles with biological membranes .
特性
分子式 |
C50H99NO5 |
|---|---|
分子量 |
794.3 g/mol |
IUPAC名 |
2-octyldodecyl 4-[2-hydroxyethyl-[4-(2-octyldodecoxy)-4-oxobutyl]amino]butanoate |
InChI |
InChI=1S/C50H99NO5/c1-5-9-13-17-21-23-27-31-37-47(35-29-25-19-15-11-7-3)45-55-49(53)39-33-41-51(43-44-52)42-34-40-50(54)56-46-48(36-30-26-20-16-12-8-4)38-32-28-24-22-18-14-10-6-2/h47-48,52H,5-46H2,1-4H3 |
InChIキー |
JIMIRJQCBYBFDJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCN(CCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Methylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281018.png)
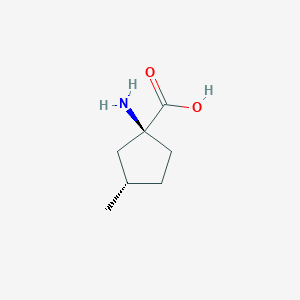
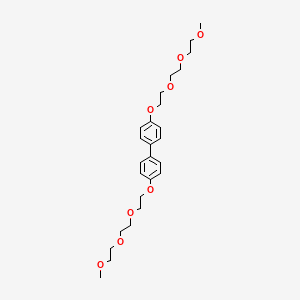
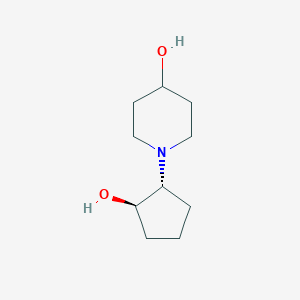
![6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281058.png)

![2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15281080.png)
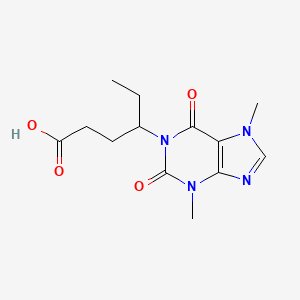
![N-[2-(morpholin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B15281089.png)
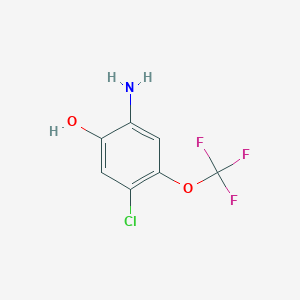
![{2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane](/img/structure/B15281100.png)
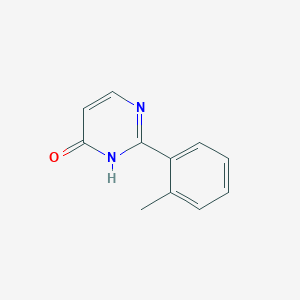
![6-(4-Chlorobenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281114.png)
